molecular formula C20H27N B583475 13-cis-Retinonitrile CAS No. 20638-89-5

13-cis-Retinonitrile

Cat. No. B583475
CAS RN: 20638-89-5
M. Wt: 281.443
InChI Key: LKTQCZNCSHAYSX-HWCYFHEPSA-N
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Description

13-cis-Retinonitrile is a useful retinoid that is an isomer of an all-trans-retinal intermediate . It has a molecular weight of 281.44 and a molecular formula of C20H27N .


Synthesis Analysis

The synthesis of 13-cis-Retinonitrile has been studied in various contexts. For instance, a study published in MDPI detailed the use of cyclodextrin-assisted sweeping (CD-sweeping) coupled with micellar electrokinetic chromatography (MEKC) to determine 13-cis-retinoic acid (13-cis-RA), all-trans-retinoic acid (all-trans-RA), and 4-oxo-13-cis-retinoic acid (4-oxo-13-cis-RA) in human plasma .


Molecular Structure Analysis

13-cis-Retinonitrile contains a total of 48 bonds, including 21 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

13-cis-Retinonitrile has a molecular weight of 281.44 and a molecular formula of C20H27N . It contains 48 bonds in total, including 21 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 triple bond, 1 six-membered ring, and 1 nitrile (aliphatic) .

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling 13-cis-Retinonitrile . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Research on retinoids like 13-cis-Retinonitrile is ongoing, with studies exploring their roles in cancer prevention and treatment . For instance, a study published in Frontiers suggested that targeting the retinoic acid pathway could be a promising strategy in cancer treatments . Another study in MDPI discussed the development of a novel oral liquid formulation of 13-cis-Retinonitrile for children with neuroblastoma .

Mechanism of Action

Target of Action

13-cis-Retinonitrile, also known as 13-cis-Retinoic Acid, primarily targets the sebaceous glands . It influences most of the major factors involved in the etiology of acne . It also interacts with toll-like receptor 3 (TLR3) and mitochondrial antiviral-signaling protein (MAVS) in a time-dependent manner .

Mode of Action

13-cis-Retinonitrile interacts with its targets, leading to several changes. It influences sebum production, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation . It induces significant upregulation of TLR3 and MAVS expression .

Biochemical Pathways

The compound affects various biochemical pathways. It inhibits cell proliferation, induces cell death, and significantly alters the expression of genes involved in cell proliferation, cell death, differentiation, keratinization, and inflammation . It also reduces the phosphorylation of Akt and increases the generation of interleukin-1β and matrix metallopeptidase 9 .

Pharmacokinetics

The pharmacokinetics of 13-cis-Retinonitrile are best described by a modified one-compartment, zero-order absorption model combined with lag time . The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h^-1, apparent volume of distribution of 85 l, and absorption lag time of 40min . There is a large inter-individual variability associated with all parameters .

Result of Action

The compound has a dramatic effect on the treatment of patients with nodular cystic acne and moderately severe acne . It inhibits cell proliferation, increases cell death, alters gene expression, changes signaling pathways, and promotes inflammatory mediator and protease expression in meibomian gland epithelial cells .

Action Environment

The action, efficacy, and stability of 13-cis-Retinonitrile can be influenced by environmental factors. For instance, the method of administration markedly affects its pharmacokinetics . Children who swallowed 13-cis-Retinonitrile capsules achieved higher AUC values compared to those who could not .

properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTQCZNCSHAYSX-HWCYFHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C#N)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858370
Record name (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20638-89-5
Record name 13-cis-Retinonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20638-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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